PF-04279405

Description

Properties

IUPAC Name |

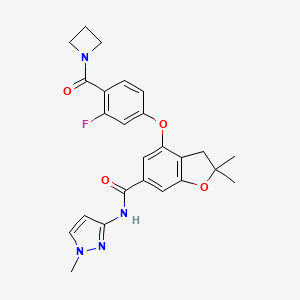

4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methylpyrazol-3-yl)-3H-1-benzofuran-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O4/c1-25(2)14-18-20(33-16-5-6-17(19(26)13-16)24(32)30-8-4-9-30)11-15(12-21(18)34-25)23(31)27-22-7-10-29(3)28-22/h5-7,10-13H,4,8-9,14H2,1-3H3,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMLUBFZTGYEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955881-01-3 | |

| Record name | 955881-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PF-04279405 mechanism of action

Information regarding the mechanism of action for PF-04279405 is not publicly available.

Extensive searches for "this compound" and its potential association with any specific mechanism of action, signaling pathway, or therapeutic area have yielded no relevant results. The compound is not listed in publicly accessible clinical trial registries, scientific publications, or company product pipelines.

This lack of information prevents the creation of a technical guide, as there is no data to summarize, no experimental protocols to detail, and no signaling pathways to visualize. It is possible that this compound is an internal Pfizer designation for a compound that was discontinued in early-stage development and for which no information was ever publicly disclosed.

Researchers, scientists, and drug development professionals seeking information on this specific compound will be unable to find it in the public domain. It is recommended to consult proprietary internal databases if available, or to focus research on compounds with published data.

An In-Depth Technical Guide on the Core Function of PF-04279405, a Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function and mechanism of action of PF-04279405, a potent, full-acting small molecule activator of the glucokinase (GK) enzyme. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. This compound allosterically activates GK, leading to enhanced glucose-stimulated insulin secretion and increased hepatic glucose uptake. This document details the available quantitative data for this compound, provides representative experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to Glucokinase and its Activation

Glucokinase (GK), also known as hexokinase IV, is a crucial enzyme in the regulation of glucose metabolism.[1] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[2] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range.[3]

In pancreatic β-cells, the rate of glucose metabolism is directly linked to insulin secretion. Increased glucose levels lead to a rise in the intracellular ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4][5] In the liver, GK facilitates the uptake and conversion of glucose into glycogen for storage, and its activity is a key determinant of hepatic glucose disposal.[6][7]

Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, and induce a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).[2] By enhancing GK activity, GKAs aim to improve glycemic control in individuals with type 2 diabetes by potentiating glucose-stimulated insulin secretion from the pancreas and increasing glucose uptake and metabolism in the liver.[8]

This compound: A Potent Glucokinase Activator

This compound is a potent, full-acting agonist of the glucokinase enzyme.[9] As a GKA, its primary function is to allosterically modulate the activity of the glucokinase enzyme, thereby enhancing its glucose-sensing and metabolic regulatory roles.

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme. This binding event stabilizes a conformational state of the enzyme that has a higher affinity for its substrate, glucose. The practical effect of this is a leftward shift in the glucose-dependence curve of the enzyme, meaning that the enzyme is more active at lower glucose concentrations than it would be in the absence of the activator. This enhanced activity leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.

In the context of pancreatic β-cells, this amplified glucose metabolism at any given glucose level results in a more robust increase in the ATP/ADP ratio, leading to a greater stimulus for insulin secretion. In hepatocytes, the activation of glucokinase by this compound promotes the uptake and conversion of glucose to glucose-6-phosphate, thereby increasing glycogen synthesis and glycolytic flux, and contributing to the lowering of blood glucose levels.

Quantitative Data

Publicly available quantitative data for this compound is limited. The primary reported value is its in vitro potency in activating the glucokinase enzyme.

| Parameter | Value | Description |

| EC50 | 23 nM | The half-maximal effective concentration of this compound required to activate the glucokinase enzyme.[9] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize glucokinase activators like this compound. These protocols are based on established methods in the field, as specific protocols for this compound have not been publicly disclosed.

In Vitro Glucokinase Activation Assay (Fluorometric)

This assay measures the ability of a compound to activate the glucokinase enzyme by coupling the production of glucose-6-phosphate to a fluorescent signal.[3][4][10]

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH is a fluorescent molecule that can be detected.

Materials:

-

Recombinant human glucokinase

-

This compound or other test compounds

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well black microplates

-

Fluorometric plate reader (Excitation ~340 nm, Emission ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of glucose (e.g., 5 mM)

-

NADP+

-

G6PDH

-

Recombinant glucokinase

-

Varying concentrations of this compound (or vehicle control)

-

-

Initiate the reaction by adding ATP to each well.

-

Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

-

The initial rate of the reaction (slope of the fluorescence curve) is proportional to the glucokinase activity.

-

Plot the reaction rates against the concentrations of this compound and fit the data to a dose-response curve to determine the EC₅₀.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This cell-based assay assesses the effect of a glucokinase activator on insulin secretion from a pancreatic β-cell line in response to glucose.[10][11]

Principle: MIN6 cells are a mouse insulinoma cell line that secretes insulin in response to glucose. The amount of insulin secreted into the medium can be quantified by ELISA.

Materials:

-

MIN6 cells

-

Culture medium (e.g., DMEM with high glucose, supplemented with FBS, penicillin-streptomycin, and β-mercaptoethanol)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 16.7 mM)

-

This compound

-

Insulin ELISA kit

-

24-well culture plates

Procedure:

-

Seed MIN6 cells in 24-well plates and culture until they reach approximately 80% confluency.

-

Wash the cells with a glucose-free buffer and then pre-incubate them in KRBH with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

Remove the pre-incubation buffer and replace it with fresh KRBH containing low glucose, high glucose, or high glucose plus different concentrations of this compound.

-

Incubate the plates for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

The results can be expressed as the amount of insulin secreted or as a fold-increase over the basal secretion in low glucose.

Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo assay evaluates the effect of a glucokinase activator on glucose disposal in a whole-animal model.[9][12][13][14]

Principle: After an oral glucose challenge, blood glucose levels rise and then fall as insulin is secreted and glucose is taken up by tissues. A glucokinase activator is expected to improve glucose tolerance, resulting in a lower and/or faster return to baseline glucose levels.

Materials:

-

Rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Glucose solution for oral gavage (e.g., 2 g/kg body weight)

-

This compound formulation for oral or intraperitoneal administration

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillaries)

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (time 0) from a tail snip.

-

Administer this compound or vehicle control at a specified time before the glucose challenge (e.g., 30-60 minutes).

-

Administer the glucose solution via oral gavage.

-

Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for each treatment group.

-

The area under the curve (AUC) for the glucose excursion can be calculated to quantify the effect of the compound on glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by glucokinase activation and a general workflow for the characterization of a glucokinase activator.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Protective effect of paeoniflorin in diabetic nephropathy: A preclinical systematic review revealing the mechanism of action | PLOS One [journals.plos.org]

- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. mmpc.org [mmpc.org]

- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

The Role of PF-04279405 in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the experimental data and protocols for PF-04279405 is limited. However, based on available data for similarly designated compounds from Pfizer, such as PF-04991532 and PF-04937319, it is strongly presumed that this compound is a small molecule activator of the enzyme glucokinase. This document therefore summarizes the role of glucokinase activators in glucose metabolism, which is the expected mechanism of action for this compound.

Core Concept: Glucokinase Activation

Glucokinase (GK) is a pivotal enzyme in the regulation of glucose homeostasis, acting as a "glucose sensor" in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes of the liver. Small molecule glucokinase activators (GKAs) like this compound are designed to allosterically activate this enzyme, thereby enhancing its function and promoting glucose disposal. This activation leads to a dual effect on glucose metabolism: increased insulin secretion from the pancreas and enhanced glucose uptake and glycogen synthesis in the liver.

Signaling Pathways and Mechanism of Action

This compound, as a glucokinase activator, is expected to modulate the central pathways of glucose metabolism. The primary mechanism involves enhancing the catalytic activity of glucokinase, which in turn influences downstream signaling and metabolic fluxes.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of a glucokinase activator like this compound on key parameters of glucose metabolism, based on preclinical and clinical studies of similar compounds.

Table 1: In Vitro Enzyme Kinetics

| Parameter | Effect of Glucokinase Activator | Expected Change for this compound |

| S0.5 (Glucose) | Decreases the glucose concentration required for half-maximal activity | ↓ |

| Vmax | Increases the maximum rate of glucose phosphorylation | ↑ |

| Hill Coefficient | May increase, indicating enhanced positive cooperativity | ↑ |

Table 2: Preclinical In Vivo Effects (Rodent Models of Diabetes)

| Parameter | Dosage | Route | Duration | Expected Outcome |

| Fasting Plasma Glucose | Dose-dependent | Oral | Acute & Chronic | ↓ |

| Postprandial Glucose Excursion | Dose-dependent | Oral | Acute | ↓ |

| Plasma Insulin Levels | Dose-dependent | Oral | Acute | ↑ (in the presence of glucose) |

| Glycated Hemoglobin (HbA1c) | Dose-dependent | Oral | Chronic | ↓ |

| Hepatic Glycogen Content | Dose-dependent | Oral | Chronic | ↑ |

| Hepatic Triglyceride Content | Variable | Oral | Chronic | ↔ or ↑ (potential side effect) |

Experimental Protocols

Detailed methodologies for evaluating a novel glucokinase activator such as this compound would typically involve a series of in vitro and in vivo experiments.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency and efficacy of this compound in activating recombinant human glucokinase.

Methodology:

-

Enzyme Source: Recombinant human glucokinase is expressed and purified.

-

Assay Principle: A coupled enzymatic assay is commonly used. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing buffer, ATP, MgCl₂, NADP+, glucose-6-phosphate dehydrogenase, and varying concentrations of glucose.

-

This compound is added at a range of concentrations.

-

The reaction is initiated by the addition of glucokinase.

-

The rate of NADPH formation is measured over time.

-

-

Data Analysis: The kinetic parameters (S₀.₅, Vmax, Hill coefficient) are calculated by fitting the data to the Hill equation.

Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Objective: To evaluate the effect of this compound on glucose tolerance in vivo.

Methodology:

-

Animal Model: A diabetic rodent model, such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse, is used.

-

Procedure:

-

Animals are fasted overnight.

-

A baseline blood sample is collected (t=0).

-

This compound or vehicle is administered orally.

-

After a set time (e.g., 30-60 minutes), a glucose bolus is administered orally.

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: Plasma glucose and insulin concentrations are measured for each time point. The area under the curve (AUC) for glucose is calculated and compared between the treated and vehicle groups.

The Discovery and Development of PF-04279405: A Glucokinase Activator for Type 2 Diabetes

An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04279405 is a small molecule glucokinase activator (GKA) that was under development by Pfizer for the treatment of type 2 diabetes mellitus. As a GKA, its mechanism of action centered on enhancing the activity of the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. This was intended to lower blood glucose levels and improve glycemic control. However, like many first-generation glucokinase activators, the development of this compound was ultimately halted. Preclinical studies revealed significant safety concerns, including hypoglycemia and neuronal toxicities. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and the preclinical and clinical findings for this compound, based on publicly available information.

Introduction: The Role of Glucokinase in Glucose Homeostasis

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in maintaining glucose homeostasis. It functions as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, thereby reducing hepatic glucose output. Due to its central role in glucose metabolism, GK emerged as a promising therapeutic target for the treatment of type 2 diabetes.

The development of small molecule glucokinase activators (GKAs) aimed to enhance the catalytic activity of GK, thereby increasing glucose uptake and insulin secretion in a glucose-dependent manner. This approach held the promise of effective glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues.

The Discovery of this compound

Details regarding the specific discovery and lead optimization process for this compound are not extensively documented in publicly available literature, a common occurrence for discontinued drug candidates. However, it is understood that this compound emerged from Pfizer's broader research program focused on identifying and developing potent and selective glucokinase activators. The development of such compounds typically involves high-throughput screening of chemical libraries to identify initial "hit" compounds, followed by extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound is an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax).

Signaling Pathway of Glucokinase Activation

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Preclinical Development

In Vitro Studies

While specific quantitative data for this compound's in vitro potency (e.g., EC50 for glucokinase activation) are not publicly available, it can be inferred from its progression to in vivo studies that it demonstrated significant activation of the glucokinase enzyme in biochemical and cell-based assays.

Experimental Protocol: Glucokinase Activity Assay (General)

A common method to assess glucokinase activity is a coupled enzyme assay.

-

Principle: The product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The G6PDH-catalyzed oxidation of G6P reduces NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm or fluorometrically.

-

Reagents:

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Glucokinase enzyme

-

Glucose

-

ATP

-

MgCl₂

-

Dithiothreitol (DTT)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Test compound (this compound) dissolved in DMSO

-

-

Procedure:

-

Add assay buffer, glucose, MgCl₂, DTT, NADP+, and G6PDH to a microplate well.

-

Add the test compound (this compound) at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding a solution of ATP and glucokinase.

-

Monitor the increase in absorbance at 340 nm or fluorescence in real-time.

-

Calculate the initial reaction velocity and determine the EC50 value for the test compound.

-

In Vivo Studies

This compound was evaluated in various animal models of diabetes to assess its efficacy and safety.

Efficacy: In diabetic animal models, this compound was shown to reduce plasma glucose levels and improve insulin sensitivity.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents (General)

-

Animals: Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic rodent models.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

-

Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.

-

Procedure:

-

A baseline blood sample (t=0) is collected from the tail vein.

-

The test compound (this compound) or vehicle is administered orally.

-

After a specified time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured using a glucometer.

-

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups.

Toxicology: Toxicity studies of this compound were conducted in mice, rats, dogs, and/or monkeys. These studies revealed significant safety concerns.

| Preclinical Safety Findings for this compound | |

| Finding | Description |

| Hypoglycemia | Varying degrees of hypoglycemia were observed across all species tested. |

| Neuronal Necrosis | Evidence of brain neuronal necrosis was reported in some animal models. |

| Peripheral Neuropathy | Peripheral neuropathy was also observed in preclinical studies. |

These adverse effects are consistent with some of the known risks associated with first-generation glucokinase activators, which could lead to excessive insulin secretion and subsequent hypoglycemia, a state that can be damaging to neuronal tissues.

Clinical Development

This compound advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

| Phase 1 Clinical Trial Design (Reported) | |

| Study Design | Two-way crossover |

| Dose Range | 100 mg to 400 mg per day |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoints | Pharmacokinetics |

While the initiation of a Phase 1 trial was reported, detailed results regarding the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of this compound in humans have not been published. The lack of further public information and the known preclinical safety concerns strongly suggest that the clinical development of this compound was discontinued, likely due to an unfavorable risk-benefit profile.

Summary and Conclusion

This compound was a glucokinase activator developed by Pfizer as a potential treatment for type 2 diabetes. Its mechanism of action, centered on enhancing the activity of a key glucose-regulating enzyme, was based on a sound therapeutic rationale. However, the development of this compound was hampered by significant safety concerns that emerged during preclinical toxicology studies, most notably the risk of hypoglycemia and associated neuronal damage. These findings were characteristic of the challenges faced by many first-generation GKAs. The likely discontinuation of this compound during early clinical development underscores the difficulty in achieving a therapeutic window for this class of compounds, where glycemic efficacy can be separated from the risk of hypoglycemia and other adverse effects. While this compound itself did not succeed, the lessons learned from its development and that of other early GKAs have contributed to the ongoing efforts to develop newer, more tissue-selective (e.g., liver-selective) glucokinase activators with an improved safety profile.

Drug Development Workflow for a Glucokinase Activator

Caption: A generalized workflow for the discovery and development of a glucokinase activator like this compound.

Chemical structure and properties of PF-04279405

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04279405 is a potent, small-molecule glucokinase activator (GKA) that has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases hepatic glucose uptake and glycogen synthesis, thereby contributing to the lowering of blood glucose levels. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its unique structure and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | 4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1-benzofuran-6-carboxamide |

| CAS Number | 955881-01-3[1] |

| PubChem CID | 24768019 |

| Molecular Formula | C25H25FN4O4[1] |

| SMILES | CC1(C)Oc2cc(ccc2C1)C(=O)Nc1cc(nn1C)c1ccc(c(F)c1)C(=O)N1CCC1 |

Chemical Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles.

| Property | Value |

| Molecular Weight | 464.49 g/mol [1] |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area (tPSA) | 85.7 Ų |

| Formal Charge | 0 |

| Complexity | 693 |

Mechanism of Action and Signaling Pathway

This compound functions as a glucokinase activator. Glucokinase is a key enzyme in the glucose metabolic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step for glucose metabolism in pancreatic β-cells and hepatocytes.

In pancreatic β-cells , the activation of glucokinase by this compound leads to an increased rate of glycolysis. This, in turn, elevates the intracellular ATP/ADP ratio, causing the closure of ATP-sensitive potassium (KATP) channels. The resulting depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of Ca2+ ions. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, thereby enhancing glucose-stimulated insulin secretion.

In hepatocytes , the activation of glucokinase by this compound promotes the conversion of glucose to glucose-6-phosphate. This enhances both hepatic glucose uptake from the bloodstream and the subsequent conversion of glucose-6-phosphate into glycogen for storage.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

References

A Technical Guide to PF-04279405: A Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04279405 (CAS Number: 955881-01-3) is a small molecule compound identified as a glucokinase (GK) activator. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. As such, activators of this enzyme represent a promising therapeutic strategy for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, the associated signaling pathways, and general experimental protocols for the evaluation of glucokinase activators. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages our understanding of the broader class of glucokinase activators to present a thorough scientific profile.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value |

| CAS Number | 955881-01-3 |

| Molecular Formula | C₂₅H₂₅FN₄O₄ |

| Molecular Weight | 464.5 g/mol |

| Synonyms | 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide |

| SMILES | CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C |

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric activator of glucokinase (GK), also known as hexokinase IV.[1][2][3] GK is a key enzyme in glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1][4] This activity is central to glucose sensing and the subsequent regulation of glucose homeostasis in two primary tissues: the pancreas and the liver.[1][5]

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the primary glucose sensor, linking blood glucose levels to insulin secretion.[4][5][6] The activation of GK by molecules like this compound enhances this process. The signaling cascade is as follows:

-

Glucose Phosphorylation: Increased GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate.

-

Increased ATP:ADP Ratio: The subsequent metabolism of glucose-6-phosphate through glycolysis results in an elevated intracellular ratio of ATP to ADP.

-

KATP Channel Closure: This change in the ATP:ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.

-

Membrane Depolarization: The closure of KATP channels causes depolarization of the cell membrane.

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca²⁺).

-

Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[2]

Hepatic Glucose Metabolism

In the liver, glucokinase plays a crucial role in post-prandial glucose uptake and the regulation of hepatic glucose output.[4][5] The activity of hepatic GK is modulated by the glucokinase regulatory protein (GKRP).[2]

-

Glucose Uptake and Glycogen Synthesis: Following a meal, elevated blood glucose levels promote the dissociation of GK from GKRP in the nucleus, allowing GK to translocate to the cytoplasm. Activated GK then phosphorylates glucose to glucose-6-phosphate, which is subsequently converted to glycogen for storage or enters the glycolytic pathway.[2]

-

Suppression of Hepatic Glucose Production: By increasing the intracellular concentration of glucose-6-phosphate, GK activation indirectly inhibits glycogenolysis and gluconeogenesis, thereby reducing the liver's output of glucose into the bloodstream.

-

Action of GK Activators: Glucokinase activators like this compound can enhance GK activity directly and may also promote the dissociation of GK from GKRP, leading to increased hepatic glucose uptake and reduced glucose production.[2]

Preclinical Data (Hypothetical for a Typical GK Activator)

Specific preclinical data for this compound is not publicly available. Table 2 provides a hypothetical representation of the types of in vitro and in vivo data that would be generated for a glucokinase activator during preclinical development.

| Parameter | Measurement | Hypothetical Value | Significance |

| In Vitro Potency | Glucokinase Activation (EC₅₀) | 50 nM | Potency of direct enzyme activation. |

| Insulin Secretion from Islets (EC₅₀) | 100 nM | Functional effect on pancreatic β-cells. | |

| In Vitro Selectivity | Hexokinase I Inhibition (IC₅₀) | > 10 µM | Selectivity against other hexokinase isozymes to avoid off-target effects. |

| In Vivo Efficacy | Oral Glucose Tolerance Test (OGTT) | 30% reduction in glucose AUC | Demonstrates improved glucose disposal in a disease-relevant model. |

| Fasting Blood Glucose Reduction | 25% reduction | Indicates effect on basal glucose levels. | |

| Pharmacokinetics | Oral Bioavailability | > 40% | Efficiency of absorption after oral administration. |

| Half-life (t₁/₂) | 4-6 hours | Duration of action. |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following outlines standard methodologies used to characterize glucokinase activators.

In Vitro Glucokinase Activation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound for the activation of recombinant human glucokinase.

Methodology:

-

Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH).

-

Principle: The assay couples the production of glucose-6-phosphate by glucokinase to the reduction of NADP+ by G6PDH, which can be measured spectrophotometrically at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing buffer, glucose, ATP, NADP+, and G6PDH.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of recombinant glucokinase.

-

The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.

-

Data is normalized to a control (e.g., a known GK activator or DMSO) and the EC₅₀ is calculated using a dose-response curve.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

Objective: To assess the effect of the compound on insulin secretion from pancreatic islets in response to glucose.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.

-

Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: Islets are then incubated with varying concentrations of glucose (e.g., low, medium, high) in the presence or absence of the test compound.

-

Sample Collection: The supernatant is collected after the incubation period.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The fold-increase in insulin secretion over basal levels is calculated for each condition.

Clinical Development

A clinical trial with the identifier NCT00612432 was registered for this compound. However, the associated publication has been withdrawn, and detailed results from this study are not publicly available. Generally, the clinical development of a glucokinase activator would involve Phase I studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patients with type 2 diabetes.

Conclusion

This compound is a glucokinase activator with the potential to modulate glucose homeostasis through its action on pancreatic β-cells and hepatocytes. While specific data on this compound is limited, the well-established role of glucokinase in glucose metabolism provides a strong rationale for its investigation as a therapeutic agent for type 2 diabetes. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of its mechanism of action and the scientific context for its development.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucokinase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. diabetesjournals.org [diabetesjournals.org]

The Evolving Landscape of Glucokinase Activators in Type 2 Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase activators (GKAs) represent a targeted therapeutic approach for type 2 diabetes (T2DM) by enhancing the function of glucokinase (GK), a key enzyme in glucose homeostasis. This guide provides an in-depth technical overview of GKAs, with a focus on the available information for the potent activator PF-04279405. It details the underlying mechanism of action, summarizes preclinical and clinical findings of representative GKAs, and outlines key experimental protocols for their evaluation. Due to the limited publicly available data for this compound, this document leverages information from the broader class of GKAs to provide a comprehensive resource for researchers in the field.

Introduction to Glucokinase and its Role in Glucose Homeostasis

Glucokinase, also known as hexokinase IV, functions as a glucose sensor in several key metabolic tissues, including the pancreas and liver.[1][2] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step in glycolysis.[2] The unique kinetic properties of GK, such as its relatively low affinity for glucose and its sigmoidal reaction curve, allow it to respond effectively to changes in blood glucose concentrations within the physiological range.[3]

In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin secretion.[2][4] In the liver, GK controls the uptake and conversion of glucose into glycogen for storage, thereby regulating hepatic glucose output.[4][5] In individuals with T2DM, the activity of glucokinase is often impaired, contributing to hyperglycemia.[3]

Mechanism of Action of Glucokinase Activators

Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[2][5] This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] The activation of GK by these molecules leads to a dual therapeutic effect:

-

In the Pancreas: Increased GK activity in β-cells lowers the threshold for glucose-stimulated insulin secretion, leading to enhanced insulin release in response to elevated blood glucose levels.[2][4]

-

In the Liver: Enhanced GK activity promotes hepatic glucose uptake and glycogen synthesis, resulting in reduced hepatic glucose production.[4][5]

This dual action addresses two of the core pathophysiological defects in T2DM: impaired insulin secretion and excessive hepatic glucose output.

Signaling Pathway of Glucokinase Activation

Caption: Signaling pathway of glucokinase activators in pancreatic β-cells and hepatocytes.

This compound: A Potent Glucokinase Activator

This compound is a potent, full-acting glucokinase activator with a reported EC50 of 23 nM.[6][7] While detailed clinical data for this compound is not widely available in the public domain, preclinical toxicity studies have been conducted.[8][9] These studies, which also included other GKAs, highlighted a key challenge for this class of drugs: hypoglycemia.[9] The adverse effects observed in animal models, such as brain neuronal necrosis and peripheral neuropathy, were consistent with the effects of hypoglycemia.[9][10]

Preclinical and Clinical Data for Glucokinase Activators

The development of GKAs has been met with both promise and challenges. Several compounds have advanced to clinical trials, demonstrating glucose-lowering efficacy, but also revealing safety concerns such as an increased risk of hypoglycemia, hypertriglyceridemia, and a loss of efficacy over time.[11][12][13] More recent developments have focused on hepatoselective GKAs to mitigate the risk of hypoglycemia.[2][4]

The following tables summarize key findings for several representative GKAs.

Table 1: Preclinical Data of Representative Glucokinase Activators

| Compound | Target | Key In Vitro Findings | Key In Vivo Findings (Animal Models) | Reference(s) |

| This compound | Dual-acting | Potent, full-acting GKA (EC50 = 23 nM) | Associated with hypoglycemia-related toxicities (brain neuronal necrosis, peripheral neuropathy) in repeat-dose studies. | [6][7][8][9][10][14] |

| Dorzagliatin | Dual-acting | Activates GK in both pancreas and liver. | Improves glycemic control and β-cell function. | [2][4][15] |

| TTP399 | Hepatoselective | Designed to activate GK only in the liver. | Reduces hepatic glucose output with minimal risk of hypoglycemia. | [2][4][16] |

| MK-0941 | Dual-acting | Potent GKA. | Showed initial glucose-lowering effects but led to loss of efficacy and increased triglycerides over time. | [3][11] |

Table 2: Clinical Trial Data of Representative Glucokinase Activators

| Compound | Phase | Key Efficacy Outcomes | Key Safety and Tolerability Findings | Reference(s) |

| Dorzagliatin | Phase III | Significant reduction in HbA1c (-1.07% vs. placebo in monotherapy). 44% of patients achieved HbA1c <7.0%. | Favorable safety and tolerability profile. Low incidence of hypoglycemia. | [2][5] |

| TTP399 | Phase II | Placebo-subtracted change in HbA1c of -0.9% (800 mg dose). | Not associated with hypoglycemia or significant changes in triglycerides. | [2] |

| MK-0941 | Phase II | Initial reduction in HbA1c (-0.5% to -0.8%). | Increased incidence of hypoglycemia and hypertriglyceridemia. Loss of efficacy over 30 weeks. | [5] |

| AZD1656 | Phase II | Mixed results on HbA1c reduction. | Increased risk of hypertriglyceridemia. | [5] |

Key Experimental Protocols in GKA Research

The evaluation of GKAs involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and therapeutic potential.

Glucokinase Activity Assay

This is a fundamental in vitro assay to determine the potency of a GKA.[17]

Objective: To measure the ability of a compound to activate glucokinase.

Methodology:

-

Enzyme Source: Recombinant human glucokinase.

-

Assay Principle: The assay measures the conversion of glucose to glucose-6-phosphate by GK. This is typically a coupled enzyme assay where the product, glucose-6-phosphate, is used in a subsequent reaction that generates a detectable signal (e.g., fluorescence or luminescence).[17]

-

Procedure:

-

A reaction mixture is prepared containing buffer, ATP, magnesium chloride, glucose, and the coupling enzyme system.

-

The test compound (GKA) at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of glucokinase.

-

The plate is incubated, and the signal (e.g., fluorescence at Ex/Em = 535/587 nm) is measured over time.

-

-

Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is determined by plotting the reaction rate against the compound concentration.[18]

Oral Glucose Tolerance Test (OGTT) in Animal Models

The OGTT is a standard in vivo method to assess the effect of a GKA on glucose disposal.

Objective: To evaluate the impact of a GKA on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Methodology:

-

Animal Model: A suitable rodent model of T2DM.

-

Procedure:

-

Animals are fasted overnight.

-

A baseline blood sample is collected.

-

The test compound or vehicle is administered orally.

-

After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

-

Data Analysis: Blood glucose concentrations are measured for each time point. The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to determine the effect of the GKA on glucose excursion.

Experimental Workflow for GKA Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of a glucokinase activator.

Conclusion and Future Directions

Glucokinase activators hold significant potential as a therapeutic class for the treatment of type 2 diabetes by directly targeting a key regulator of glucose homeostasis. While early candidates like this compound demonstrated potent activity, they also highlighted the significant challenge of hypoglycemia. The field has evolved with the development of newer generation and hepatoselective GKAs that appear to have a more favorable safety profile. The clinical success of dorzagliatin has renewed interest in this therapeutic strategy.[19]

Future research will likely focus on:

-

Optimizing the therapeutic window to maximize glycemic control while minimizing the risk of hypoglycemia and other adverse effects.

-

Further exploring the long-term efficacy and safety of both dual-acting and hepatoselective GKAs.

-

Investigating the potential of GKAs in combination with other antidiabetic agents to achieve synergistic effects.

A deeper understanding of the structure-activity relationships and the physiological consequences of sustained glucokinase activation will be crucial for the successful development of this promising class of drugs for the management of type 2 diabetes.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drc.bmj.com [drc.bmj.com]

- 16. researchgate.net [researchgate.net]

- 17. Glucokinase assay kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 18. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Preclinical Data on PF-04279405: An In-Depth Technical Guide

An extensive search for preclinical studies on the specific compound PF-04279405 has yielded limited publicly available data. This suggests that this compound may be an investigational compound that was discontinued in the early stages of drug development, with its detailed preclinical data remaining unpublished. Therefore, a comprehensive technical guide with quantitative data, detailed experimental protocols, and visualizations specifically for this compound cannot be constructed from the available information.

While specific data for this compound is not available, this guide will provide a detailed overview of the preclinical evaluation of c-Met inhibitors, the class of drugs to which this compound belongs. This will include general methodologies, the c-Met signaling pathway, and the type of data typically generated in such studies, providing a framework for understanding the preclinical development of similar targeted therapies.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3][4][5] The binding of its ligand, HGF, triggers a cascade of downstream signaling events. Dysregulation of the HGF/c-Met pathway, through mechanisms such as MET amplification, overexpression, or mutations, is a known driver in various cancers, making it an attractive therapeutic target.[1][2][4]

The activation of c-Met leads to the recruitment and phosphorylation of multiple downstream signaling proteins, initiating several key intracellular pathways:

-

RAS/MAPK Pathway: This pathway is central to cell proliferation and survival.[2][5]

-

PI3K/AKT Pathway: This pathway is critical for cell growth, survival, and metabolism.[2]

-

STAT Pathway: This pathway is involved in cell survival and proliferation.[2]

Targeting the c-Met pathway with small molecule inhibitors like this compound aims to block these downstream signaling events, thereby inhibiting tumor growth and progression.[1]

Visualizing the c-Met Signaling Cascade

The following diagram illustrates the core components of the c-Met signaling pathway and its downstream effectors.

Caption: The HGF/c-Met signaling pathway and its major downstream cascades.

General Preclinical Evaluation of c-Met Inhibitors

The preclinical assessment of a c-Met inhibitor typically involves a series of in vitro and in vivo studies to characterize its activity, selectivity, pharmacokinetics, and safety profile.

In Vitro Studies

These studies are designed to assess the biochemical and cellular activity of the compound.

Table 1: Representative In Vitro Assays for c-Met Inhibitors

| Assay Type | Purpose | Key Parameters Measured |

| Kinase Assays | To determine the direct inhibitory activity against the c-Met kinase. | IC50 (half-maximal inhibitory concentration) |

| Cell Proliferation Assays | To evaluate the effect of the inhibitor on the growth of cancer cell lines with dysregulated c-Met signaling. | GI50 (half-maximal growth inhibition) |

| Cell Signaling Assays (e.g., Western Blot, ELISA) | To confirm the on-target effect by measuring the phosphorylation of c-Met and its downstream effectors (e.g., AKT, ERK). | Reduction in protein phosphorylation levels |

| Cell Migration and Invasion Assays | To assess the inhibitor's ability to block the migratory and invasive potential of cancer cells. | Percentage of inhibition of cell migration/invasion |

| Selectivity Profiling | To determine the inhibitor's activity against a panel of other kinases to assess its specificity. | IC50 values against other kinases |

-

Cell Seeding: Cancer cells with known c-Met activation (e.g., MET amplified or mutated) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The c-Met inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for an effect on cell proliferation.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 value is then determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Studies

Animal models are used to evaluate the efficacy and safety of the c-Met inhibitor in a living organism.

Table 2: Common In Vivo Models for Evaluating c-Met Inhibitors

| Model Type | Description | Key Parameters Measured |

| Xenograft Models | Human cancer cell lines with c-Met alterations are implanted into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, body weight changes |

| Patient-Derived Xenograft (PDX) Models | Tumor tissue from a patient is directly implanted into mice, better recapitulating the heterogeneity of human tumors. | TGI, overall survival, biomarker analysis |

| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors driven by specific genetic alterations, such as MET activation. | Tumor incidence, latency, and progression |

-

Cell Implantation: A suspension of human cancer cells with c-Met activation is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The c-Met inhibitor is administered orally or via another appropriate route at one or more dose levels. The control group receives the vehicle.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

-

Monitoring: The body weight and general health of the mice are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Preclinical Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapy like a c-Met inhibitor.

Caption: A generalized workflow for preclinical drug development.

Conclusion

While specific preclinical data for this compound is not publicly accessible, the established methodologies for evaluating c-Met inhibitors provide a clear roadmap for their preclinical development. This process involves a rigorous assessment of a compound's in vitro and in vivo activity, selectivity, pharmacokinetic properties, and safety profile. The ultimate goal of these preclinical studies is to identify promising drug candidates with a favorable therapeutic index for further investigation in clinical trials. The lack of published data for this compound likely indicates that it did not meet the necessary criteria to advance to later stages of development.

References

In Vitro Potency of PF-04279405: A Technical Guide to a c-Met Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to PF-04279405 and the c-Met Signaling Pathway

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion. Dysregulation of this pathway through genetic alterations such as amplification, mutation, or protein overexpression is a known driver in the progression and metastasis of numerous human cancers. Consequently, c-Met has emerged as a significant therapeutic target in oncology. This compound is designed to bind to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.

The c-Met Signaling Cascade

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The principal cascades include the RAS/MAPK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.

Quantitative Data Presentation

As of the latest literature review, specific biochemical (IC50, Ki) and cellular potency (EC50) values for this compound are not publicly available. The following tables are provided as templates for the types of data that would be generated from the experimental protocols described below.

Table 1: Biochemical Potency of this compound Against c-Met Kinase

| Assay Type | Parameter | Value (nM) |

| Kinase Activity Assay | IC50 | Data not available |

| Binding Assay | Ki | Data not available |

Table 2: Cellular Potency of this compound in c-Met Dependent Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) |

| e.g., MKN-45 | Cell Proliferation Assay | EC50 | Data not available |

| e.g., GTL-16 | c-Met Phosphorylation Assay | EC50 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro potency of c-Met inhibitors like this compound.

Biochemical Assay: c-Met Kinase Activity

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: To each well of a 384-well plate, add the diluted compound or DMSO vehicle control.

-

Add the c-Met kinase and the peptide substrate to each well.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.

-

Detect Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: c-Met Phosphorylation

This assay measures the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

-

c-Met amplified cancer cell line (e.g., MKN-45, GTL-16)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Hepatocyte Growth Factor (HGF)

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight.

-

Pre-treat the cells with a serial dilution of this compound for 2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

-

Protein Extraction: Wash the cells with cold PBS and lyse them.

-

Western Blotting: Determine protein concentration, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-c-Met and total c-Met, followed by HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phospho-c-Met signal to the total c-Met signal. Determine the EC50 value for the inhibition of c-Met phosphorylation.

Cellular Assay: Cell Proliferation

This assay assesses the effect of this compound on the growth of c-Met dependent cancer cells.

Materials:

-

c-Met amplified cancer cell line (e.g., MKN-45)

-

Cell culture medium

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom white plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Measure Viability: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a c-Met inhibitor like this compound.

In-depth Technical Guide: PF-04279405 Selectivity for Glucokinase

Notice: Information regarding the specific compound PF-04279405 is not available in the public domain based on the conducted search. Therefore, this guide provides a comprehensive overview of the principles and methodologies relevant to assessing the selectivity of a glucokinase activator, using generalized knowledge in the field. This document is intended to serve as a framework for researchers, scientists, and drug development professionals working on similar molecules.

Introduction to Glucokinase and its Activation

Glucokinase (GCK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[1][2] It functions as a glucose sensor, playing a crucial role in regulating glucose homeostasis.[1][2] In pancreatic β-cells, GCK activity is the rate-limiting step for glucose-stimulated insulin secretion.[3][4] In the liver, it controls the uptake and storage of glucose as glycogen.[1][2] Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond to rising blood glucose levels.[1]

Small molecule glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of type 2 diabetes.[2] These molecules bind to an allosteric site on the GCK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[2] This leads to increased glucose uptake in the liver and enhanced insulin secretion from the pancreas, ultimately lowering blood glucose levels.[2]

A critical aspect of developing a GKA is ensuring its selectivity for glucokinase over other kinases and off-target proteins to minimize potential side effects. This technical guide will outline the core principles and experimental approaches for determining the selectivity profile of a putative glucokinase activator like this compound.

Quantitative Data on Glucokinase Activator Selectivity

Comprehensive selectivity profiling is essential to characterize a GKA. This involves determining its potency on the target enzyme, glucokinase, and assessing its activity against a broad panel of other kinases and relevant off-target proteins.

Glucokinase Activation Potency

The potency of a GKA is typically quantified by its half-maximal effective concentration (EC50) or activation constant (AC50). These values represent the concentration of the compound required to achieve 50% of the maximal activation of glucokinase.

Table 1: Hypothetical Glucokinase Activation Data for a Novel GKA

| Parameter | Value | Description |

| EC50 (nM) | X | Concentration for 50% maximal activation in a biochemical assay. |

| AC50 (nM) | Y | Concentration for 50% maximal activation, often used interchangeably with EC50. |

| Maximum Activation (%) | Z | The highest level of enzyme activation achieved by the compound relative to a control activator. |

Kinase Selectivity Panel

To assess selectivity, the GKA is screened against a large panel of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50) for off-target kinases or as a percentage of inhibition at a fixed high concentration of the compound.

Table 2: Hypothetical Kinase Selectivity Profile for a Novel GKA

| Kinase Target | IC50 (nM) or % Inhibition @ 10 µM | Fold Selectivity (Off-Target IC50 / GK EC50) |

| Glucokinase (Target) | EC50 = X nM | - |

| Kinase A | >10,000 | >(10,000/X) |

| Kinase B | 5,000 | 5,000/X |

| Kinase C | >10,000 | >(10,000/X) |

| ... (and so on for a broad panel) | ... | ... |

A higher fold selectivity indicates a more selective compound.

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable data on the potency and selectivity of a GKA.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This is a common method to measure the activity of glucokinase. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.[5][6]

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Buffer (e.g., Tris-HCl)

-

Test compound (e.g., this compound)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add glucokinase and glucose to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the EC50.

Kinase Selectivity Profiling (Radiometric or Luminescence-Based Assays)

Kinase selectivity is often assessed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.[7][8] These assays typically measure the transfer of a phosphate group from ATP to a specific substrate.

General Procedure (Example using a radiometric assay):

-

A panel of different kinases is prepared in individual reactions.

-

Each reaction contains the specific kinase, its substrate, cofactors, and radiolabeled ATP (e.g., [γ-³³P]ATP).[8]

-

The test compound is added at a fixed concentration (for single-point screening) or in a dose-response format (for IC50 determination).

-

The reactions are incubated to allow for phosphorylation of the substrate.

-

The phosphorylated substrate is then separated from the unreacted ATP, often by binding to a filter membrane.[8]

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the signal in the presence of the compound to a control reaction without the compound.

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.

Glucokinase-Mediated Signaling in Pancreatic β-Cells

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Workflow for GKA Selectivity Profiling

Caption: Workflow for determining GKA selectivity.

Conclusion

The selectivity of a glucokinase activator is a paramount parameter in its development as a potential therapeutic agent. A thorough evaluation, encompassing potent on-target activity and minimal off-target interactions, is essential to ensure a favorable safety and efficacy profile. The methodologies and frameworks presented in this guide provide a comprehensive approach for the characterization of novel glucokinase activators. While specific data for this compound is not publicly available, the principles outlined here are fundamental to the drug discovery and development process for this class of compounds.

References

- 1. Glucokinase - Wikipedia [en.wikipedia.org]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for PF-04217903 (c-Met Inhibitor) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the efficacy of PF-04217903, a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] While the initial request specified PF-04279405, publicly available scientific literature extensively details the experimental protocols and findings for the closely related compound, PF-04217903. The methodologies described herein are based on published studies using PF-04217903 and are intended to serve as a comprehensive guide for investigating its effects in relevant cancer cell lines.

c-Met Signaling Pathway and Mechanism of Action

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a critical role in various cellular processes, including proliferation, survival, motility, migration, and invasion.[3] Aberrant activation of the c-Met signaling cascade, through genetic mutations, gene amplification, or protein overexpression, is a known driver in the progression and metastasis of numerous human cancers.[3] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are central to cell fate decisions.[3][4]

PF-04217903 functions as an ATP-competitive inhibitor, targeting the kinase domain of c-Met. By occupying the ATP-binding pocket, it effectively blocks the initial autophosphorylation of the receptor, thereby abrogating the entire downstream signaling cascade.[3] This inhibition leads to a reduction in tumor cell proliferation, the induction of apoptosis, and a decrease in cell migration and invasion.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of PF-04217903 across various cell-based assays and cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| Wild-Type c-Met | Kinase Assay | 4.8 | ATP-competitive inhibition.[5] |

| c-Met-H1094R | Kinase Assay | 3.1 | Similar potency to wild-type.[5] |

| c-Met-R988C | Kinase Assay | 6.4 | Similar potency to wild-type.[5] |

| c-Met-T1010I | Kinase Assay | 6.7 | Similar potency to wild-type.[5] |

| c-Met-Y1230C | Kinase Assay | >10,000 | No inhibitory activity.[5] |

| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 12 | MET-amplified cell line.[5] |

| NCI-H1993 (NSCLC) | Cell Proliferation | 30 | MET-amplified cell line.[5] |

| GTL-16 (Gastric Carcinoma) | Apoptosis (ssDNA ELISA) | 31 | [6] |

| HUVEC | Survival | 12 | [7] |

| HUVEC | Matrigel Invasion | 27 | [7] |

| NCI-H441 (Lung Carcinoma) | Cell Migration/Invasion | 7-12.5 | [6] |

| HT29 (Colon Carcinoma) | Cell Migration/Invasion | 7-12.5 | [6] |

Experimental Protocols

Cell Proliferation Assay (MTT/Resazurin)